molecular formula C65H101N17O16S B14754296 BDC2.5 mimotope 1040-31 acetate

BDC2.5 mimotope 1040-31 acetate

Cat. No.: B14754296
M. Wt: 1408.7 g/mol
InChI Key: LSKDGUAKEKENEU-GZIBXPKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDC2.5 mimotope 1040-31 acetate is an effectively agonistic peptide (mimotope) for diabetogenic T cell clone BDC2.5. This compound can stimulate BDC2.5 cells, causing them to show a good response to this mimotope. The 1040-31 peptide is specific for BDC2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDC2.5 mimotope 1040-31 acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BDC2.5 mimotope 1040-31 acetate primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

    Reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., piperidine).

    Conditions: The reactions are carried out in anhydrous conditions to prevent hydrolysis of the peptide bonds

Major Products

The major product formed from these reactions is the desired peptide sequence, this compound, with high purity and specificity .

Scientific Research Applications

BDC2.5 mimotope 1040-31 acetate has several scientific research applications:

    Immunology: It is used to study the activation and response of diabetogenic T cell clones, particularly BDC2.5 T cells

    Diabetes Research: The compound is used to investigate the mechanisms of autoimmune diabetes and to develop potential therapeutic strategies

    Peptide Research: It serves as a model peptide for studying peptide synthesis, purification, and characterization techniques

Mechanism of Action

BDC2.5 mimotope 1040-31 acetate exerts its effects by specifically binding to the T cell receptor (TCR) on BDC2.5 T cells. This binding activates the T cells, leading to their proliferation and response. The molecular targets involved include the TCR complex and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    BDC2.5 mimotope 1040-31 TFA: Another form of the same peptide with trifluoroacetic acid as the counterion

    BDC2.5 mimotope 1040-31: The free base form of the peptide

Uniqueness

BDC2.5 mimotope 1040-31 acetate is unique due to its specific agonistic activity towards BDC2.5 T cells. This specificity makes it a valuable tool for studying autoimmune diabetes and developing targeted therapies .

Properties

Molecular Formula

C65H101N17O16S

Molecular Weight

1408.7 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C63H97N17O14S.C2H4O2/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83;1-2(3)4/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70);1H3,(H,3,4)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-;/m0./s1

InChI Key

LSKDGUAKEKENEU-GZIBXPKESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O

Origin of Product

United States

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